

Spectroscopic and Synthetic Profile of 2-(4-Pyridinyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Pyridinyl)benzaldehyde

Cat. No.: B070815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of **2-(4-Pyridinyl)benzaldehyde** (CAS No. 176526-00-4), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry. Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is proposed, complete with a workflow diagram. This document aims to serve as a foundational resource for researchers utilizing this compound in their work.

Compound Identification and Properties

2-(4-Pyridinyl)benzaldehyde is a biaryl compound featuring a benzaldehyde moiety substituted with a pyridine ring at the ortho position. Its unique structural arrangement makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.

Property	Value	Reference
IUPAC Name	2-(pyridin-4-yl)benzaldehyde	N/A
Synonyms	2-Pyridin-4-yl-benzaldehyde	[1]
CAS Number	176526-00-4	[1]
Molecular Formula	C ₁₂ H ₉ NO	[1]
Molecular Weight	183.21 g/mol	[1]
Appearance	Beige solid	[1]
Purity	≥ 95% (by NMR)	[1]

Predicted Spectroscopic Data

While specific experimental spectra for **2-(4-Pyridinyl)benzaldehyde** are not readily available, its spectroscopic characteristics can be predicted with a high degree of confidence based on its structure and comparison to analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the protons of the benzaldehyde ring, and the protons of the pyridine ring.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 10.5	Singlet (s)	1H	Aldehydic proton (-CHO)
~8.7 - 8.8	Doublet (d)	2H	Protons ortho to the pyridine nitrogen (H-2', H-6')
~7.9 - 8.0	Doublet (d)	1H	Proton on the benzaldehyde ring adjacent to the aldehyde
~7.5 - 7.7	Multiplet (m)	3H	Remaining benzaldehyde ring protons
~7.4 - 7.5	Doublet (d)	2H	Protons meta to the pyridine nitrogen (H-3', H-5')

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the aldehyde and distinct signals for the aromatic carbons of both rings.

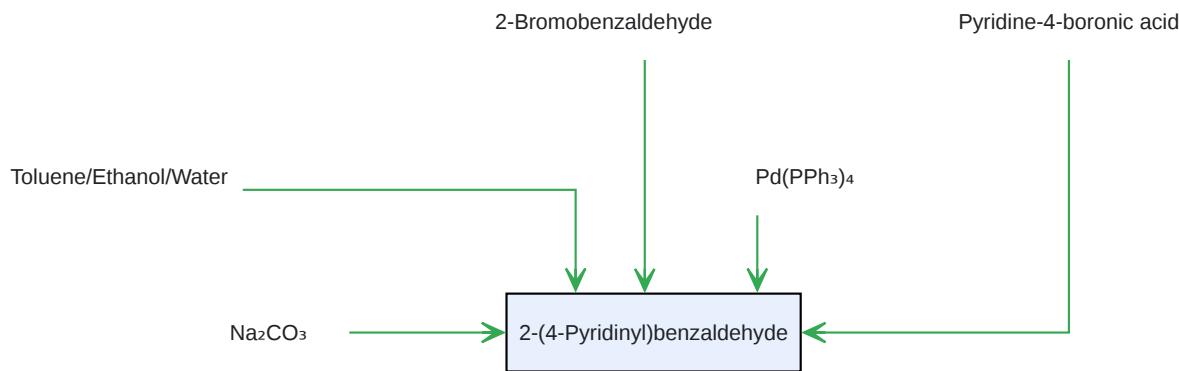
Chemical Shift (δ , ppm)	Assignment
~192 - 195	Aldehyde carbonyl carbon (C=O)
~150 - 151	Carbons ortho to the pyridine nitrogen (C-2', C-6')
~145 - 148	Quaternary carbon of the pyridine ring (C-4')
~136 - 138	Quaternary carbon of the benzaldehyde ring attached to the aldehyde
~134 - 136	Quaternary carbon of the benzaldehyde ring attached to the pyridine ring
~128 - 132	Other benzaldehyde ring carbons (CH)
~122 - 124	Carbons meta to the pyridine nitrogen (C-3', C-5')

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aldehyde functional group and the aromatic rings.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretching
~2850 - 2750	Medium, sharp (doublet)	Aldehyde C-H stretching (Fermi resonance)
~1710 - 1690	Strong, sharp	Aldehyde C=O stretching
~1600, ~1580, ~1450	Medium to strong	Aromatic C=C ring stretching

Predicted Mass Spectrum (MS)


In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 183. Key fragmentation patterns would likely involve the loss of the aldehyde proton and the carbonyl group.

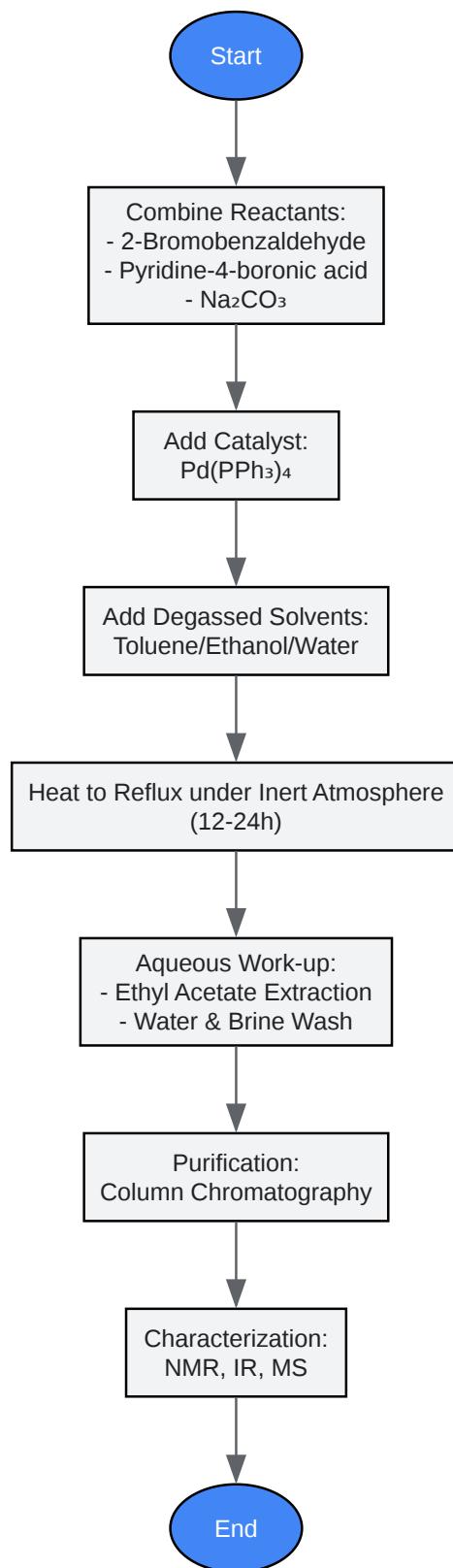
m/z	Proposed Fragment
183	[M] ⁺ (Molecular ion)
182	[M-H] ⁺
154	[M-CHO] ⁺
127	[C ₁₀ H ₇] ⁺
77	[C ₆ H ₅] ⁺

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of **2-(4-Pyridinyl)benzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

[Click to download full resolution via product page](#)


Caption: Proposed Suzuki-Miyaura reaction for the synthesis of **2-(4-Pyridinyl)benzaldehyde**.

Detailed Experimental Procedure

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.03 eq.) to the flask.
- Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(4-Pyridinyl)benzaldehyde**.
- Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of **2-(4-Pyridinyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-(4-Pyridinyl)benzaldehyde**.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and a robust synthetic methodology for **2-(4-Pyridinyl)benzaldehyde**. The presented information is intended to facilitate the work of researchers in drug discovery and materials science by providing a solid starting point for the synthesis, characterization, and further application of this versatile chemical intermediate. Experimental verification of the predicted spectroscopic data is encouraged to further enrich the scientific literature on this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(4-Pyridinyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070815#spectroscopic-data-for-2-4-pyridinyl-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com